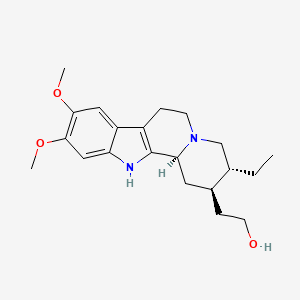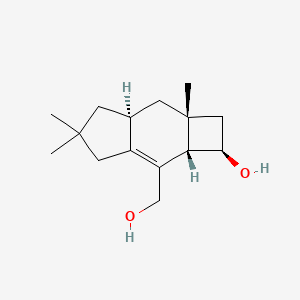
Gibberellin A72
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A72 is a member of the gibberellin family, which are diterpenoid carboxylic acids known for their role as plant hormones. This compound, specifically, is a C19-gibberellin initially identified in Helianthus annuus (sunflower). It is structurally distinct from gibberellin A1 due to the presence of a β-hydroxyl group at the C-9 position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A72 involves multiple steps, starting from geranylgeranyl diphosphate (GGDP). The biosynthetic pathway in plants and fungi diverges after the formation of GA12-aldehyde, leading to the production of various gibberellins, including this compound . The synthetic route typically involves oxidation, hydroxylation, and lactonization reactions under controlled conditions.
Industrial Production Methods: Industrial production of gibberellins, including this compound, often employs microbial fermentation using fungi such as Gibberella fujikuroi. The fermentation process is optimized to enhance yield and reduce production costs. Submerged fermentation and solid-state fermentation are common methods used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Gibberellin A72 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Gibberellin A72 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the biosynthesis and metabolism of gibberellins.
Wirkmechanismus
Gibberellin A72 exerts its effects by interacting with specific receptors in plant cells, leading to the activation of signal transduction pathways. The primary molecular targets are DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to this compound, DELLA proteins are degraded, allowing the activation of downstream genes involved in growth and development . The pathways involved include both calcium-dependent and calcium-independent signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Gibberellin A1: Lacks the β-hydroxyl group at the C-9 position.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its growth-promoting effects.
Gibberellin A4 and A7: Known for their role in promoting stem elongation and flowering.
Uniqueness: Gibberellin A72 is unique due to its specific hydroxylation pattern, which influences its biological activity and stability. This structural difference allows it to interact with different receptors and signaling pathways compared to other gibberellins .
Eigenschaften
Molekularformel |
C19H24O7 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(1R,2R,5S,7S,8R,9S,10R,11S,12S)-5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,16-,17+,18-,19-/m1/s1 |
InChI-Schlüssel |
SISDKGXXRJQNSE-VKRREQRESA-N |
SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O |
Isomerische SMILES |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)[C@H]5O)O)C(=O)O)OC2=O)O |
Kanonische SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 16-hydroxy-15-methyl-3-oxo-23-propoxy-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20(25),21,23,26-nonaene-16-carboxylate](/img/structure/B1257328.png)








![(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1257346.png)

![(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B1257348.png)
